[2-(Butylthio)-1-cyclopropylethyl]methylamine
Overview
Description
[2-(Butylthio)-1-cyclopropylethyl]methylamine is a useful research compound. Its molecular formula is C10H21NS and its molecular weight is 187.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research on compounds similar to [2-(Butylthio)-1-cyclopropylethyl]methylamine has led to the synthesis and characterization of various chemically related substances. For instance, the study on alkyltin(IV) N-methyl-N-hydroxyethyl dithiocarbamate complexes provides insight into the synthesis, characterization, and potential biological applications of these compounds. These complexes demonstrate significant antioxidant, cytotoxicity, and anti-inflammatory properties, hinting at their potential utility in medical and biochemical research (Adeyemi et al., 2021).
Chemical Reactions and Properties
The reactivity of N,N-Bis(silatranylmethyl)methylamine with chloroform, leading to amine hydrochloride and dichlorocarbene, showcases the compound's potential in cyclopropanation reactions and Si-H bond insertions. This study reveals the chemical reactivity of compounds with structural similarities to this compound, providing a foundation for further research in synthetic chemistry and potential industrial applications (Lazareva & Lazarev, 2011).
Catalysis and Organic Synthesis
In the context of catalysis, the synthesis and application of copper complexes with tridentate SNS ligands, including bis(cyclohexylthioethyl)methylamine, have been explored. These complexes exhibit promising catalytic activity in the oxidation of n-octane, highlighting their relevance in the development of new catalysts for industrial processes. The research underscores the importance of structural features in the design of effective catalytic systems (Soobramoney et al., 2019).
Biological Applications
Explorations into the biological applications of compounds structurally related to this compound have led to the development of barbituric acid derivatives with notable antibacterial activity. This research demonstrates the potential of such compounds in the development of new antibacterial agents, contributing to the ongoing search for more effective treatments against bacterial infections (Shukla et al., 2019).
Properties
IUPAC Name |
2-butylsulfanyl-1-cyclopropyl-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NS/c1-3-4-7-12-8-10(11-2)9-5-6-9/h9-11H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBDGSSKFWIZFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(C1CC1)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.